3-(Propanoylcarbamothioylamino)benzoic acid
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Overview
Description
3-(Propanoylcarbamothioylamino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a propanoylcarbamothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propanoylcarbamothioylamino)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of benzoic acid with propanoyl chloride in the presence of a base to form the propanoyl derivative. This intermediate is then reacted with thiourea under controlled conditions to introduce the carbamothioylamino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Propanoylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Propanoylcarbamothioylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(Propanoylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioylamino group can form strong interactions with active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid: Known for its use in the synthesis of folate and as a sunscreen agent.
Benzoic acid: A simpler aromatic carboxylic acid used as a food preservative and in the synthesis of various chemicals.
Uniqueness
3-(Propanoylcarbamothioylamino)benzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the propanoyl and carbamothioylamino groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-(propanoylcarbamothioylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-2-9(14)13-11(17)12-8-5-3-4-7(6-8)10(15)16/h3-6H,2H2,1H3,(H,15,16)(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFFSLPECHFRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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